2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The compound's distinct structure, featuring a boronic ester group, benzyl ether, and fluorophenyl moiety, makes it valuable for constructing complex molecular architectures in pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The compound, also known as 1,3,2-Dioxaborolane,2-[5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It plays a crucial role in the synthesis of complex organic molecules through the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many biochemical compounds.
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods:
Lithiation and borylation: First, lithiating 2-(benzyloxy)-5-fluorobenzene with n-butyllithium, followed by reacting with a boron source like trimethyl borate to form the desired boronic ester.
Palladium-catalyzed borylation:
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions and using continuous flow reactors to enhance efficiency and yield. The key is ensuring high purity and consistent quality through stringent process controls.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various reactions, including:
Suzuki-Miyaura coupling: Reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Converts the boronic ester to alcohols or ketones.
Substitution: Facilitates nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)): Used in Suzuki-Miyaura coupling.
Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.
Aryl halides or vinyl halides: Typical substrates for coupling reactions.
Major Products
Products include biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is instrumental in:
Chemistry: Facilitating the synthesis of complex molecules.
Biology: Used in labeling and tracking molecular interactions.
Medicine: Aiding in drug discovery and development through the creation of novel therapeutic agents.
Industry: Contributing to the production of advanced materials and polymers.
Comparison with Similar Compounds
Compared to other boronic esters:
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: offers unique reactivity due to its fluorine and benzyl ether groups.
Similar Compounds: Other boronic esters like 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, differing by lacking the benzyl ether moiety.
This compound's distinct features and versatile applications make it a valuable tool in scientific research and industrial applications. Hope this helped you!
Properties
IUPAC Name |
2-(5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(21)10-11-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORPTAIHKVANAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141979 | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779331-48-5 | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779331-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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